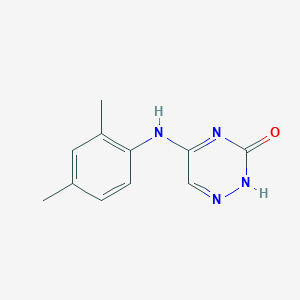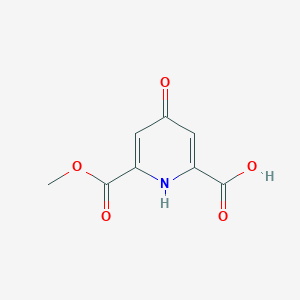
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoromethylsulfanyl groups attached to an ethyl chain, which is further connected to a dimethylammonium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride typically involves the reaction of dimethylamine with 2-chloroethyl trifluoromethyl sulfide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to achieve the required purity standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the trifluoromethylsulfanyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ethyl chloride moiety, where nucleophiles like hydroxide ions or amines replace the chloride ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved products with reduced sulfur groups
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride involves its interaction with molecular targets through its trifluoromethylsulfanyl groups. These groups can form strong interactions with biological macromolecules, such as proteins and nucleic acids, leading to alterations in their structure and function. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-bis-(2-chloromethylsulfanyl-ethyl)-ammonium chloride
- Dimethyl-bis-(2-bromomethylsulfanyl-ethyl)-ammonium chloride
- Dimethyl-bis-(2-iodomethylsulfanyl-ethyl)-ammonium chloride
Uniqueness
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is unique due to the presence of trifluoromethylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C8H14ClF6NS2 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
dimethyl-bis[2-(trifluoromethylsulfanyl)ethyl]azanium;chloride |
InChI |
InChI=1S/C8H14F6NS2.ClH/c1-15(2,3-5-16-7(9,10)11)4-6-17-8(12,13)14;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WHZRLYRBUURBBE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCSC(F)(F)F)CCSC(F)(F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)

![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)








